molecular formula C8H14ClN3O2 B2388219 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride CAS No. 1431965-27-3

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride

Cat. No.: B2388219
CAS No.: 1431965-27-3
M. Wt: 219.67
InChI Key: HXYGIBBLKSDMKS-UHFFFAOYSA-N
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Description

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is a chemical compound of interest in scientific research, particularly in medicinal chemistry. It features a 4-amino-3,5-dimethylpyrazole core, a scaffold recognized for its potential in modulating biological pathways . Compounds with this core structure have been investigated for their role as building blocks in the synthesis of more complex molecules aimed at ion channel modulation . Research on analogous structures indicates that such pyrazole-containing compounds can serve as key intermediates in developing potential therapeutics for neurodegenerative conditions, such as in models of spinocerebellar ataxia . The propanoic acid moiety functionalized with a hydrochloride salt enhances the compound's solubility, making it suitable for various in vitro assay systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-amino-3,5-dimethylpyrazol-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-4-7(9)5(2)11(10-4)6(3)8(12)13;/h6H,9H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYGIBBLKSDMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-amino-3,5-dimethyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under reflux conditions.

    Introduction of the Propanoic Acid Moiety: The 4-amino-3,5-dimethyl-1H-pyrazole is then reacted with acrylonitrile to introduce the propanoic acid moiety. This reaction is typically carried out in the presence of a base such as sodium ethoxide.

    Hydrolysis and Formation of Hydrochloride Salt: The nitrile group is hydrolyzed to form the carboxylic acid, and the resulting 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid moiety can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group and the pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole and Propanoic Acid Moieties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Use/Application
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride C₆H₁₀ClN₃O₂ 191.62 4-amino, 3,5-dimethyl pyrazole Not explicitly stated
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride C₁₂H₁₆ClN₃ 237.73 3,5-dimethyl pyrazole, aniline Intermediate in organic synthesis

Key Differences :

Propanoic Acid Derivatives in Agrochemical Context
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Use/Application
Haloxyfop (2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) C₁₆H₁₂ClF₃NO₅ 390.72 Pyridinyloxy-phenoxy chain Herbicide
Fluazifop (2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) C₁₆H₁₂F₃NO₅ 367.27 Trifluoromethyl-pyridinyloxy phenoxy Herbicide

Key Differences :

  • The amino and methyl groups on the pyrazole ring may enhance hydrogen bonding and steric effects compared to the halogenated/fluorinated substituents in agrochemical analogs.
Physicochemical and Functional Group Analysis
Property Target Compound 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline HCl Haloxyfop
Solubility High (due to HCl salt) Moderate (aniline group reduces solubility) Low (lipophilic)
Bioactivity Undefined (research ongoing) Intermediate (non-bioactive) Herbicidal
Functional Groups Carboxylic acid, amine Amine, pyrazole Carboxylic acid, halogenated aromatic

Critical Insights :

  • The amino group on the pyrazole ring could serve as a hydrogen bond donor, a feature absent in haloxyfop and fluazifop, which rely on halogen bonding for herbicidal activity .

Research Findings and Gaps

  • Structural Studies: No crystallographic data for the target compound are available in the provided evidence. However, analogs like haloxyfop have been studied extensively using X-ray diffraction (e.g., SHELX software for refinement ), highlighting the importance of substituent positioning for activity.
  • Synthetic Pathways: The target compound’s synthesis likely involves pyrazole ring formation followed by propanoic acid coupling, a route diverging from the multi-step aryl ether syntheses required for agrochemical analogs .
  • Biological Data: While herbicidal propanoic acid derivatives act as acetyl-CoA carboxylase inhibitors, the target compound’s bioactivity remains uncharacterized, warranting further enzymatic or cellular assays .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves condensation or aza-Michael reactions. For example, a reflux in DMSO followed by reduced-pressure distillation and crystallization (as seen in triazole derivatives) can yield intermediates, which are then functionalized with amino and methyl groups . Optimizing reaction time (e.g., extending reflux duration) and solvent choice (e.g., DMSO for solubility) can improve yields. Purity is enhanced via recrystallization using water-ethanol mixtures, achieving ~65% yield in analogous procedures .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for structural confirmation, particularly for resolving pyrazole ring geometry and hydrochloride salt formation . Complementary techniques include:

  • NMR : To verify proton environments (e.g., methyl groups at pyrazole C3/C5).
  • HPLC-MS : For purity assessment and molecular weight confirmation .
  • Elemental Analysis : To validate stoichiometry of the hydrochloride salt.

Advanced Research Questions

Q. How can researchers address contradictory reports on the biological activity of this compound, particularly in pharmacological assays?

  • Methodological Answer : Discrepancies may arise from variations in:

  • Purity : Impurities >3% (e.g., unreacted intermediates) can skew results; rigorous HPLC analysis is essential .
  • Experimental Conditions : Differences in solvent (DMSO vs. saline), concentration ranges, or cell lines (e.g., cancer vs. non-cancer models) must be standardized .
  • Structural Analogues : Compare activity with derivatives (e.g., Ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate) to isolate the impact of the amino and dimethyl groups .

Q. What computational strategies are effective in predicting the binding affinity and mechanism of action of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl groups at C3/C5) with activity trends observed in analogues .
  • MD Simulations : Assess stability of ligand-target complexes over nanoseconds to identify key binding residues .

Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation products be minimized?

  • Methodological Answer : Stability studies should include:

  • Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways .
  • HPLC Monitoring : Track formation of byproducts (e.g., hydrolysis of the propanoic acid moiety) .
  • Storage Recommendations : Store in airtight containers at -20°C, desiccated, to prevent hydrolysis and oxidation .

Experimental Design & Data Analysis

Q. How can researchers design dose-response studies to evaluate the compound’s efficacy in inhibiting microbial growth or cancer cell proliferation?

  • Methodological Answer :

  • In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity or MTT assays for cytotoxicity, with positive controls (e.g., doxorubicin for cancer) .
  • Dose Range : Test 0.1–100 µM concentrations, log-spaced, to identify IC50 values.
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups .

Q. What strategies improve the regioselectivity of pyrazole functionalization during derivative synthesis?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the amino group to direct electrophilic substitution to C4 .
  • Catalytic Systems : Use Pd/Cu catalysts for cross-coupling reactions at specific pyrazole positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at desired sites .

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